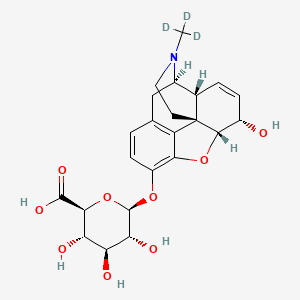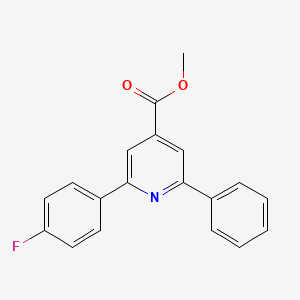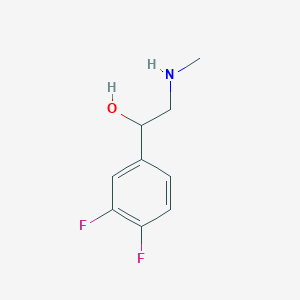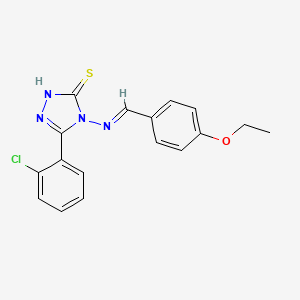
4-hydroxy-1-nonyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-1-nonyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-nonyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Nonyl Group: The nonyl group can be introduced via Friedel-Crafts alkylation using nonyl chloride and a Lewis acid catalyst.
Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with pyridine-3-amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.
Material Science: Used in the synthesis of organic semiconductors.
Biology
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.
Anticancer Agents: Potential use in cancer therapy due to its ability to inhibit cell proliferation.
Medicine
Therapeutic Agents: Development of drugs for treating infectious diseases, cancer, and inflammatory conditions.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to their chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-1-nonyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydroquinoline-3-carboxamide involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Used as an antiprotozoal agent.
Uniqueness
4-hydroxy-1-nonyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C24H29N3O3 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
4-hydroxy-1-nonyl-2-oxo-N-pyridin-3-ylquinoline-3-carboxamide |
InChI |
InChI=1S/C24H29N3O3/c1-2-3-4-5-6-7-10-16-27-20-14-9-8-13-19(20)22(28)21(24(27)30)23(29)26-18-12-11-15-25-17-18/h8-9,11-15,17,28H,2-7,10,16H2,1H3,(H,26,29) |
Clave InChI |
UALMZGQIRKQRDJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CN=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]](/img/structure/B12041629.png)

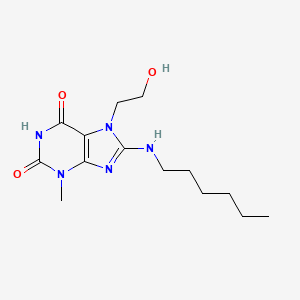

![1-(4-Butylanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041667.png)
![(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1R,4S,7R,11R,14S,17R)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12S,15S,21S)-21-[[(2R)-6-amino-2-[[(3R,7R,13S)-3-[[(3R,6S,12S,15R)-15-[[(E)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-5-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid](/img/structure/B12041675.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12041676.png)
